(s)-(-)-Carbidopa-d3
Description
Contextual Significance of Stable Isotope Labeled Compounds in Pharmaceutical Sciences
Stable isotope labeled compounds are molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope of that element. simsonpharma.com Common stable isotopes employed in pharmaceutical research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). simsonpharma.comlucerna-chem.ch These labeled compounds are chemically identical to their natural counterparts but possess a slightly higher molecular weight. simsonpharma.com This subtle difference allows them to be distinguished and traced using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orglucerna-chem.ch
The applications of stable isotope-labeled compounds in pharmaceutical sciences are vast and impactful:
Metabolic Research: They are instrumental in elucidating metabolic pathways by tracking the transformation of a drug within an organism. acs.org
Pharmacokinetic Studies: These compounds are crucial for determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. acs.orgmusechem.com
Quantitative Analysis: They serve as ideal internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), ensuring accurate and precise quantification of the unlabeled drug in biological matrices. vulcanchem.comacs.org
Protein and Enzyme Studies: Labeled amino acids can be incorporated into proteins to study their turnover and interactions.
Rationale for Deuterium Labeling in Drug Discovery and Development Research
Deuterium, a stable isotope of hydrogen, has garnered significant attention in drug discovery. nih.govhumanjournals.com The replacement of hydrogen with deuterium, a process known as deuteration, can have profound effects on a drug molecule's properties due to the "kinetic isotope effect" (KIE). nih.govwikipedia.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. portico.orgresearchgate.net
This fundamental principle provides a strong rationale for deuterium labeling in research:
Altered Metabolism: By strategically placing deuterium at sites of metabolic attack, researchers can slow down the rate of metabolism. nih.govnih.gov This can lead to a longer drug half-life and potentially improved pharmacokinetic profiles. simsonpharma.comwikipedia.org
Reduced Metabolite Formation: Deuteration can decrease the formation of unwanted or toxic metabolites, potentially enhancing the safety profile of a drug. nih.gov
Mechanistic Studies: The KIE is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions, particularly those involving cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govportico.org
Overview of (S)-(-)-Carbidopa-d3 as a Precision Research Reagent and Tracer in Preclinical Studies
This compound is the deuterated analog of (S)-(-)-Carbidopa. medchemexpress.comvulcanchem.com Carbidopa (B1219) itself is a peripherally acting inhibitor of the enzyme DOPA decarboxylase. caymanchem.comclevelandclinic.org This enzyme converts L-DOPA to dopamine (B1211576). caymanchem.com In the treatment of Parkinson's disease, carbidopa is co-administered with L-DOPA to prevent the conversion of L-DOPA to dopamine in the peripheral tissues, thereby increasing the amount of L-DOPA that can cross the blood-brain barrier and be converted to dopamine in the brain. mdpi.com
The primary and most critical application of this compound in preclinical research is as an internal standard for the quantitative analysis of carbidopa in biological samples using highly sensitive techniques like LC-MS/MS. vulcanchem.comclearsynth.comcaymanchem.comclearsynth.com
Key attributes of this compound as a research tool:
Identical Chemical Behavior: It exhibits the same chemical and chromatographic properties as unlabeled carbidopa, ensuring it behaves similarly during sample preparation and analysis. vulcanchem.com
Distinct Mass: The three deuterium atoms give it a higher molecular weight, allowing it to be clearly distinguished from the unlabeled carbidopa by a mass spectrometer. vulcanchem.com
Accurate Quantification: By adding a known amount of this compound to a sample, researchers can accurately quantify the amount of carbidopa present, compensating for any variations in sample processing or instrument response. vulcanchem.com
Tracer in Metabolic Studies: It can be used as a tracer to follow the metabolic fate of carbidopa, helping to identify and quantify its metabolites. acs.org
Recent research has also explored other potential biological activities of carbidopa, such as its interaction with the aryl hydrocarbon receptor (AhR) and its effects on T-cell activation and cancer cell proliferation. medchemexpress.comnih.govcaymanchem.com In these advanced investigations, this compound can serve as a valuable tool for precise quantification and mechanistic studies.
Properties
CAS No. |
1276732-89-8 |
|---|---|
Molecular Formula |
C10H11N2O4D3 |
Molecular Weight |
229.25 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
28860-95-9 (unlabelled) |
Synonyms |
3-[3,4-dihydroxy(2,5,6-D3)phenyl]-2-hydrazinyl-2-methylpropanoic acid |
tag |
Carbidopa Impurities |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of S Carbidopa D3
Advanced Synthetic Strategies for Site-Specific Deuterium (B1214612) Incorporation
The synthesis of (S)-(-)-Carbidopa-d3 involves specialized methods to introduce deuterium at specific locations on the molecule while preserving its essential structural features.
Deuteration Approaches for the Dihydroxyphenyl Moiety
The targeted deuteration of the dihydroxyphenyl group is a key step in the synthesis of this compound. This is often achieved through hydrogen-isotope exchange reactions, which can be catalyzed by various metals. researchgate.net These methods allow for the late-stage introduction of deuterium in a single step, offering an advantage over more complex multi-step syntheses. researchgate.net The process can involve the use of deuterated reagents or solvents, such as D₂O, to replace specific hydrogen atoms with deuterium. researchgate.net The goal is to achieve a high level of isotopic enrichment, meaning a high percentage of the molecules contain the desired number of deuterium atoms. researchgate.netacs.org
Stereochemical Control and Retention of (S)-Configuration During Synthesis
Maintaining the correct stereochemistry at the chiral center is crucial, as the biological activity of Carbidopa (B1219) is specific to its (S)-enantiomer. vulcanchem.comnih.gov Synthetic routes are designed to either start with a chiral precursor that already has the desired (S)-configuration or to employ stereoselective reactions that favor the formation of the (S)-isomer. acs.org Asymmetric synthesis techniques, which use chiral catalysts or auxiliaries, can be employed to control the stereochemical outcome of the reaction. acs.org It is essential to avoid reaction conditions that could lead to racemization, which is the formation of an equal mixture of both (S) and (R) enantiomers. mdpi.com
Rigorous Spectroscopic and Chromatographic Confirmation of Isotopic and Stereochemical Purity
A comprehensive suite of analytical techniques is used to verify the successful synthesis of this compound, ensuring both high isotopic purity and the correct stereochemical configuration. rsc.org
Chiral Chromatography for Enantiomeric Purity Assessment
To confirm that the final product possesses the correct (S)-configuration and to quantify its enantiomeric purity, chiral chromatography techniques are employed. nih.govnih.gov High-performance liquid chromatography (HPLC) using a chiral stationary phase or a chiral mobile phase additive can separate the (S)- and (R)-enantiomers of Carbidopa. nih.govsigmaaldrich.com This separation allows for the precise determination of the enantiomeric excess (e.e.), ensuring that the synthesized this compound is not contaminated with its inactive (R)-enantiomer. nih.govrsc.org
Analytical Method Development and Validation Utilizing S Carbidopa D3
Optimization of Chromatographic and Mass Spectrometric Parameters for Bioanalysis
The accurate quantification of carbidopa (B1219) in biological samples presents analytical challenges due to its polar nature and potential instability. researchgate.netnih.gov The development of bioanalytical methods, therefore, requires careful optimization of both chromatographic separation and mass spectrometric detection parameters. mdpi.comresearchgate.net (S)-(-)-Carbidopa-d3 is intended for use as an internal standard for the quantification of carbidopa by Gas Chromatography- or Liquid Chromatography-Mass Spectrometry (GC- or LC-MS). caymanchem.comsapphirebioscience.combertin-bioreagent.com
LC-MS/MS is the predominant technique for the bioanalysis of carbidopa due to its high sensitivity and selectivity. mdpi.comresearchgate.netfuture-science.com The use of this compound as an internal standard is crucial for compensating for variations in sample preparation and matrix effects. vulcanchem.com
Method development typically involves the optimization of several key parameters:
Chromatographic Separation: To achieve adequate retention and separation of the polar carbidopa molecule from endogenous interferences in the biological matrix, various column chemistries and mobile phases are evaluated. mdpi.comnih.gov A common approach involves using a C18 or a pentafluorophenyl (PFP) column. mdpi.comnih.gov Mobile phases often consist of an aqueous component with an acid modifier, such as formic acid, and an organic component like acetonitrile (B52724) or methanol, run in a gradient elution mode. mdpi.com
Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in the multiple reaction-monitoring (MRM) mode. nih.govcapes.gov.br This involves selecting specific precursor-to-product ion transitions for both carbidopa and the this compound internal standard to ensure high selectivity and minimize background noise. researchgate.net For example, a transition for carbidopa might be m/z 227.07 → 181.11. researchgate.net
A representative set of optimized LC-MS/MS parameters is detailed in the table below.
| Parameter | Condition |
| Chromatography | |
| Column | Kinetex PFP (50 × 2.1 mm; 2.6 µm) mdpi.com |
| Mobile Phase A | 0.1% Formic Acid in Water mdpi.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile mdpi.com |
| Flow Rate | 0.4 mL/min mdpi.com |
| Mass Spectrometry | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Carbidopa MRM | Example: 227.1 → 181.1 |
| This compound MRM | Example: 230.1 → 184.1 |
While GC-MS is a powerful analytical tool, its application to the analysis of carbidopa is less common. caymanchem.com Carbidopa is a non-volatile and thermally labile compound, making it unsuitable for direct GC-MS analysis. researchgate.net To overcome this, derivatization is required to convert the polar functional groups into more volatile and thermally stable derivatives. nih.gov However, this adds complexity to the sample preparation process and may introduce variability. Consequently, LC-MS/MS is generally the preferred method for the quantification of carbidopa in biological samples. mdpi.comfuture-science.com
To enhance the retention of highly polar compounds like carbidopa on traditional reversed-phase columns, ion-pairing chromatography is a valuable technique. nih.govresearchgate.netsigmaaldrich.com This method involves adding an ion-pairing reagent to the mobile phase. biopharmaservices.comtechnologynetworks.com The reagent, an amphiphilic molecule, forms a neutral ion pair with the charged analyte. biopharmaservices.com This increases the hydrophobicity of the analyte complex, leading to greater retention on the non-polar stationary phase. sigmaaldrich.com
For carbidopa, which is zwitterionic, an ion-pairing agent like perfluoropentanoic acid (PFPA) can be used to improve its chromatographic behavior, leading to better peak shape and resolution from matrix interferences. nih.govresearchgate.net The use of a volatile ion-pairing agent like PFPA is advantageous as it is compatible with mass spectrometry. nih.gov
Quantitative Bioanalytical Method Validation Standards for Research Applications
For a bioanalytical method to be considered reliable for research applications, it must undergo a thorough validation process. ich.orgfda.gov This process demonstrates that the method is suitable for its intended purpose and is guided by regulatory bodies like the FDA and EMA. slideshare.neteuropa.eueuropa.eu The validation assesses several key parameters, including linearity, precision, accuracy, and sensitivity. mdpi.comresearchgate.net
A calibration curve is essential for quantitative analysis, establishing the relationship between the concentration of the analyte and the instrument's response. certara.com To construct a calibration curve for carbidopa, a series of calibration standards are prepared by spiking blank biological matrix (e.g., plasma) with known concentrations of carbidopa. mdpi.com A fixed amount of the internal standard, this compound, is added to each standard, as well as to the unknown samples. nih.gov
The samples are then processed and analyzed by LC-MS/MS. The peak area ratio of the analyte (carbidopa) to the internal standard (this compound) is plotted against the nominal concentration of the analyte. mdpi.com The linearity of this relationship is assessed over a specific concentration range. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data. mdpi.com The coefficient of determination (R²) is calculated to evaluate the goodness of fit, with a value of >0.99 generally considered acceptable. nih.govdergipark.org.tr
A typical calibration curve for carbidopa might cover a range from 5 ng/mL to 5000 ng/mL. nih.gov
| Parameter | Typical Value |
| Concentration Range | 5 - 5000 ng/mL nih.gov |
| Regression Model | Weighted Linear Regression (1/x²) |
| Correlation Coefficient (R²) | > 0.99 nih.gov |
Precision and Accuracy: These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. mdpi.com Precision measures the closeness of agreement between a series of measurements and is expressed as the coefficient of variation (%CV). dergipark.org.tr Accuracy reflects the closeness of the mean test results to the true value and is expressed as the percent bias. dergipark.org.tr For bioanalytical methods, the %CV should generally be ≤15% (≤20% at the LLOQ), and the accuracy should be within ±15% (±20% at the LLOQ) of the nominal values. researchgate.net
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 15 | < 20% | ± 20% | < 20% | ± 20% |
| Low (LQC) | 45 | < 15% | ± 15% | < 15% | ± 15% |
| Medium (MQC) | 450 | < 15% | ± 15% | < 15% | ± 15% |
| High (HQC) | 4000 | < 15% | ± 15% | < 15% | ± 15% |
| (Data is representative based on typical acceptance criteria) researchgate.net |
Sensitivity: The sensitivity of the method is defined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). dergipark.org.tr
LOD: The lowest concentration of the analyte that can be reliably detected above the background noise of the instrument. dergipark.org.tr
LLOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. dergipark.org.tr For carbidopa, LLOQ values in the low ng/mL range have been reported, for instance, at 15 µg/L (or 15 ng/mL). mdpi.com
Evaluation and Mitigation of Matrix Effects and Analytical Interferences in Biological Samples
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in bioanalysis, potentially leading to inaccurate quantification. theses.czeijppr.com The use of a stable isotope-labeled internal standard, such as this compound, is a primary strategy to compensate for these effects. waters.commdpi.com Since the internal standard and the analyte have nearly identical chemical and physical properties, they are affected similarly by matrix interferences. waters.com
However, even with deuterated standards, differential matrix effects can occur, sometimes due to slight differences in chromatographic retention times between the analyte and the standard. waters.commyadlm.org To mitigate this, analytical methods are carefully developed. For instance, in the analysis of carbidopa and levodopa (B1675098) in rat plasma, ion-pairing chromatography with perfluoropentanoic acid (PFPA) was crucial for reducing matrix effects and separating the analytes from interfering peaks. nih.gov Additionally, optimizing sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), helps to remove interfering substances from the matrix before analysis. eijppr.comnih.gov For example, a 96-well automated LLE procedure was developed to increase the recovery of carbidopa and levodopa. nih.gov
Researchers also conduct thorough validation studies to evaluate matrix effects. This often involves analyzing blank matrix samples from different sources to ensure that no endogenous components interfere with the detection of the analyte or the internal standard. mdpi.comnih.gov The acceptance criterion is typically that the response from interfering components should not be more than 20% of the analyte's response at the lower limit of quantification (LLOQ) and 5% of the internal standard's response. mdpi.comnih.gov
Application of this compound as an Internal Standard in Diverse Biological Matrices
This compound is widely used as an internal standard for the accurate quantification of carbidopa and its metabolites in various biological samples. veeprho.com
Quantification of Carbidopa and its Metabolites in Plasma and Serum
In human plasma and serum, this compound is instrumental in pharmacokinetic studies. For instance, a validated LC-MS/MS method used this compound to quantify carbidopa in human plasma over a concentration range of 0.5 to 250 ng/mL. nih.govscispace.com This method demonstrated high precision, with an inter-run variability of less than 5.6%. nih.govscispace.com Another study validated a method for carbidopa in rat plasma in the range of 25–5000 ng/mL using carbidopa-d3 (B12419213) as the internal standard. nih.gov
To overcome challenges related to the polarity and instability of carbidopa, some methods involve derivatization. researchgate.netnih.gov For example, carbidopa in human plasma can be derivatized with 2,4-pentanedione to form a less polar molecule suitable for reversed-phase LC-MS/MS analysis, allowing for quantification in the 1-1,000 ng/mL range. researchgate.netnih.gov The stability of carbidopa in plasma is often enhanced by adding antioxidants like sodium metabisulfite. nih.govresearchgate.net
The table below summarizes key parameters from a validated LC-MS/MS method for the quantification of carbidopa in human plasma.
| Parameter | Levodopa | Carbidopa |
| Internal Standard | Levodopa-d3 | Carbidopa-d5 |
| Limit of Quantitation (ng/mL) | 5 | 0.5 |
| Calibration Curve Range (ng/mL) | 5.0 – 7500 | 0.5 – 750 |
| Average Recovery (%) | 91.84 – 88.57 | 98.72 – 88.44 |
| Average IS Recovery (%) | 89.79 | 92.37 |
| Data from a validated LC-MS/MS method for quantifying Levodopa and Carbidopa in human EDTA K2 plasma. fda.gov |
Analysis in Tissue Homogenates and Extracellular Fluids
This compound is also valuable for analyzing carbidopa concentrations in more complex matrices like tissue homogenates and extracellular fluids. caymanchem.comszabo-scandic.com For example, studies have investigated the effect of carbidopa on the pharmacokinetics of L-DOPA in skeletal muscle extracellular fluid. caymanchem.comszabo-scandic.com The use of a deuterated internal standard is critical in these matrices to compensate for significant matrix effects and ensure accurate quantification. Microdialysis is a technique used to sample extracellular fluid, providing protein-free samples that are cleaner than whole-tissue homogenates. diva-portal.org
Measurement in Urine and Other Excretory Biological Samples
In urine, carbidopa concentrations are typically much higher than in plasma. An LC-MS/MS method has been developed for the determination of carbidopa in human urine in the concentration range of 100-50,000 ng/mL. researchgate.netnih.gov Similar to plasma analysis, this method often involves a simple dilution step followed by derivatization with 2,4-pentanedione to improve chromatographic properties. researchgate.netnih.gov Acidification of the urine to pH 1.5 helps to ensure the stability of carbidopa during analysis. researchgate.netnih.gov The use of this compound as an internal standard remains essential for normalizing the response and ensuring accuracy. researchgate.net
The following table presents details of a validated LC-MS/MS method for carbidopa in human urine.
| Parameter | Value |
| Biological Matrix | Human Urine |
| Sample Volume | 25 µL |
| Concentration Range | 100-50,000 ng/mL |
| Sample Preparation | Dilution, Derivatization with 2,4-pentanedione |
| Internal Standard | Stable-isotope labeled carbidopa |
| Details of a validated LC-MS/MS method for carbidopa quantification in human urine. researchgate.netnih.gov |
Preclinical Pharmacokinetic and Metabolic Profiling of Carbidopa Through Isotopic Tracing with S Carbidopa D3
Comparative Pharmacokinetic Investigations in Animal Models
The use of (S)-(-)-Carbidopa-d3 as an internal standard enables accurate quantification of Carbidopa (B1219) in various biological matrices during preclinical studies. caymanchem.com This is essential for characterizing its absorption, distribution, metabolism, and excretion (ADME) profile across different animal species, providing a foundational understanding of its behavior in a living system before human trials.
Assessment of Carbidopa's Systemic Absorption and Distribution in Various Species
Preclinical studies in various animal models, including rats, dogs, and rhesus monkeys, have been instrumental in characterizing the absorption and distribution of Carbidopa. drugbank.comresearchgate.net Following oral administration, Carbidopa is absorbed from the gastrointestinal tract, although the extent of absorption can be variable. nih.govresearchgate.net Studies in rats have shown that both the timing and route of administration significantly impact systemic availability. researchgate.net For instance, intraduodenal administration in rats leads to less variability in absorption compared to the oral route. nih.gov
Once absorbed, Carbidopa is widely distributed to various tissues, with notable concentrations found in the kidneys, lungs, small intestine, and liver. drugbank.com A key characteristic of Carbidopa is its inability to cross the blood-brain barrier to a significant extent, which is crucial for its mechanism of action, as it primarily targets peripheral DOPA decarboxylase. nih.govproteopedia.org Plasma protein binding of Carbidopa is approximately 36% to 76%. drugbank.commpa.se The bioavailability of Carbidopa has been reported to be in the range of 40-70% in animal models and humans. europa.eu
Table 1: Comparative Pharmacokinetic Parameters of Carbidopa in Different Species
| Species | Bioavailability | Key Distribution Sites | Plasma Protein Binding | Reference |
| Rat | Variable | Kidney, Lungs, Small Intestine, Liver | Not Specified | drugbank.comnih.govresearchgate.net |
| Dog | Not Specified | Kidney, Lungs, Small Intestine, Liver | Not Specified | drugbank.comresearchgate.net |
| Rhesus Monkey | Not Specified | Kidney, Lungs, Small Intestine, Liver | Not Specified | drugbank.comresearchgate.net |
This table is generated based on available preclinical data. Specific values can vary between studies.
Elucidation of Carbidopa's Influence on L-DOPA Pharmacokinetics in Co-administration Studies (Animal Models)
The primary therapeutic role of Carbidopa is to inhibit the peripheral decarboxylation of Levodopa (B1675098) (L-DOPA), thereby increasing its bioavailability for the central nervous system. wikipedia.org Co-administration studies in animal models have consistently demonstrated this effect. In dogs, pretreatment with Carbidopa significantly increased the plasma concentration of intravenously administered L-DOPA by 186% and prolonged its elimination half-life in both plasma (by 48%) and skeletal muscle (by 66%). caymanchem.comnih.gov
Similarly, studies in pigs and mice have shown that subcutaneous administration of Carbidopa alongside oral L-DOPA significantly increases the plasma concentrations of both L-DOPA and Carbidopa, leading to elevated dopamine (B1211576) levels in the brain. nih.gov In rats, intravenous co-administration of Carbidopa with L-DOPA resulted in a significant, dose-dependent increase in both the area under the plasma concentration-time curve (AUC) and the half-life of L-DOPA. researchgate.net These findings underscore the critical role of Carbidopa in enhancing the therapeutic efficacy of L-DOPA by modulating its peripheral pharmacokinetics.
Table 2: Effect of Carbidopa Co-administration on L-DOPA Pharmacokinetics in Animal Models
| Animal Model | Route of Administration (Carbidopa) | Key Findings on L-DOPA Pharmacokinetics | Reference |
| Dog | Pretreatment | 186% increase in plasma L-DOPA concentration, 48% increase in plasma half-life | caymanchem.comnih.gov |
| Pig | Subcutaneous | Significantly increased L-DOPA half-life and AUC | nih.gov |
| Mouse | Subcutaneous | Substantially increased mean plasma concentrations of L-DOPA | nih.gov |
| Rat | Intravenous | Significant increase in L-DOPA AUC and half-life | researchgate.net |
Characterization of Carbidopa's Elimination Pathways in Preclinical Systems
The elimination of Carbidopa from the body occurs primarily through metabolism and subsequent excretion. Animal studies have shown that a significant portion of the administered dose is eliminated in the urine. drugbank.com In rats, rhesus monkeys, and dogs, urinary excretion is a major route for the elimination of Carbidopa and its metabolites. researchgate.net Fecal excretion also contributes to the elimination process, though to a lesser extent. drugbank.com Unchanged Carbidopa accounts for a portion of the total urinary excretion, with the remainder consisting of various metabolites. mpa.seeuropa.eufda.gov The elimination half-life of Carbidopa has been reported to be approximately 2 hours. mpa.se
Identification and Elucidation of Carbidopa's Metabolic Pathways using Deuterium (B1214612) Tracing
The use of this compound is particularly advantageous for metabolic studies. The deuterium label acts as a tracer, allowing for the unambiguous identification of drug-related material in complex biological samples by mass spectrometry. nih.goviris-biotech.de This technique, known as metabolic tracing, is invaluable for discovering and structurally characterizing metabolites. rug.nl
Discovery and Structural Characterization of Carbidopa Metabolites
Through studies in rats, rhesus monkeys, and humans, several major urinary metabolites of Carbidopa have been identified. A significant metabolic transformation involves the loss of the hydrazine (B178648) functional group. researchgate.net Key metabolites that have been structurally characterized include:
α-methyl-3-methoxy-4-hydroxyphenylpropionic acid researchgate.netmpa.sefda.gov
α-methyl-3,4-dihydroxyphenylpropionic acid researchgate.netmpa.sefda.gov
3,4-dihydroxyphenylacetone (B24149) researchgate.net
2-methyl-3-(3'-methoxy-4'-hydroxyphenyl)lactic acid researchgate.net
2-methyl-3-(3',4'-dihydroxyphenyl)lactic acid researchgate.net
3-hydroxy-α-methylphenylpropionic acid researchgate.net
These metabolites are primarily excreted in the urine, either unchanged or as glucuronide conjugates. mpa.sefda.gov
Exploration of Deuterium Isotope Effects on Carbidopa's Metabolic Stability and Enzyme Kinetics
The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategy employed in medicinal chemistry to alter the pharmacokinetic profiles of drug molecules. juniperpublishers.com This alteration is primarily based on the kinetic isotope effect (KIE), a phenomenon where the greater mass of deuterium compared to hydrogen results in a stronger carbon-deuterium (C-D) bond. wikipedia.orgportico.org The cleavage of a C-D bond requires more energy and thus can occur at a slower rate than the cleavage of a corresponding carbon-hydrogen (C-H) bond. nih.gov When such bond-breaking is a rate-determining step in a drug's metabolism, deuteration can lead to enhanced metabolic stability, a longer biological half-life, and potentially modified pharmacokinetics. juniperpublishers.comnih.gov However, these effects are not always predictable and must be empirically determined for each compound. google.com
In the context of Carbidopa, the deuterated analogue this compound has been synthesized and is primarily utilized in preclinical and clinical research as an internal standard. veeprho.comcaymanchem.com Its structural identity to Carbidopa, with a distinct mass, makes it an ideal tool for precise quantification in complex biological matrices using mass spectrometry.
Research Findings
While direct preclinical studies examining the metabolic stability and enzyme kinetics of this compound itself are not extensively detailed in the available literature, its application as an analytical tool has been crucial in pharmacokinetic research. It serves as a benchmark for accurately measuring the concentration of non-deuterated Carbidopa in biological samples. vulcanchem.com For instance, in studies evaluating continuous infusion formulations of Levodopa/Carbidopa, this compound was essential for validating the analytical methods used to determine Carbidopa concentrations in plasma. vulcanchem.com
The table below summarizes the principal application and properties of this compound as documented in research settings.
| Compound | Primary Documented Application | Technique | Significance in Research |
|---|---|---|---|
| This compound | Internal Standard for Quantification | Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) | Enables precise and accurate measurement of Carbidopa concentrations in pharmacokinetic and metabolic studies by compensating for variations in sample processing and analysis. veeprho.comvulcanchem.com |
Although data on the metabolic fate of deuterated Carbidopa is sparse, relevant research on a deuterated analogue of Levodopa (L-DOPA), known as SD-1077, provides significant insight into the potential of isotopic substitution in this therapeutic class. SD-1077 is a selectively deuterated form of L-DOPA co-administered with standard, non-deuterated Carbidopa. nih.gov Preclinical and clinical studies were designed to test whether the deuteration of L-DOPA could slow the metabolic breakdown of its product, dopamine, thereby enhancing its therapeutic effect. nih.govresearchgate.net
The findings confirmed a significant deuterium isotope effect. The deuterated dopamine produced from SD-1077 was metabolized more slowly by monoamine oxidase (MAO) than non-deuterated dopamine. nih.gov This resulted in a significantly higher systemic exposure to dopamine. nih.govresearchgate.net These results powerfully illustrate the successful application of the KIE to modulate the metabolism of a key molecule in the L-DOPA therapeutic pathway.
The table below presents key pharmacokinetic findings from a study comparing SD-1077/Carbidopa to standard L-DOPA/Carbidopa in healthy subjects, demonstrating the impact of the deuterium isotope effect.
| Analyte | Pharmacokinetic Parameter | Geometric Mean Ratio (SD-1077/CD vs. L-DOPA/CD) | 90% Confidence Interval | P-value | Interpretation |
|---|---|---|---|---|---|
| Dopamine | Cmax | 1.80 | 1.45–2.24 | 0.0005 | Peak plasma concentration of dopamine was 80% higher with the deuterated precursor. nih.govresearchgate.net |
| Dopamine | AUC0–t | 2.06 | 1.68–2.52 | <0.0001 | Total systemic exposure to dopamine was more than doubled with the deuterated precursor. nih.govresearchgate.net |
Mechanistic Pharmacological Research of Carbidopa Enabled by Isotopic Analogs Preclinical Focus
Detailed Investigations into Aromatic L-Amino Acid Decarboxylase (AADC/DDC) Inhibition
Carbidopa's primary mechanism of action is the inhibition of AADC, also known as dopa decarboxylase (DDC). drugbank.com This enzyme is responsible for the conversion of L-dopa to dopamine (B1211576). nih.gov Since Carbidopa (B1219) does not cross the blood-brain barrier, it selectively acts on peripheral DDC, preventing the premature conversion of levodopa (B1675098) in the periphery. nih.govdrugbank.com This action increases the bioavailability of levodopa to the central nervous system and mitigates peripheral side effects. springermedizin.de Preclinical studies using isotopically labeled compounds have been crucial in quantifying the extent and selectivity of this inhibition.
Quantitative Studies of Peripheral DDC Inhibition in Preclinical Models
Preclinical studies in animal models have been fundamental in quantifying the peripheral DDC-inhibiting effects of Carbidopa. The use of isotopically labeled levodopa or Carbidopa itself, such as (s)-(-)-Carbidopa-d3, allows for precise measurement of metabolic pathways.
In cynomolgus monkeys, pretreatment with Carbidopa was shown to significantly decrease the rate of [11C]5-Hydroxytryptophan conversion, a process also mediated by DDC. e-century.us This was quantified using positron emission tomography (PET), where Carbidopa pretreatment led to a decrease in the rate constant k3, which corresponds to DDC activity. e-century.us Such studies demonstrate the utility of imaging techniques in quantitatively assessing enzyme inhibition in vivo.
Animal studies have also shown that deuteration of related compounds can slow their metabolic breakdown. nih.gov While not directly studying Carbidopa-d3 (B12419213), this principle underscores the value of isotopic labeling in modulating and studying pharmacokinetic profiles.
Table 1: Quantitative Effects of Carbidopa on DDC Activity in Preclinical Models
| Model System | Methodology | Key Finding | Citation |
|---|---|---|---|
| Cynomolgus Monkeys | [11C]5-HTP PET/CT | Decreased rate constant k3 (DDC activity) and macro-parameter Flux (Ki) upon Carbidopa pretreatment. | e-century.us |
Assessment of DDC Inhibition Selectivity and Efficacy in Various Animal Tissue Systems
Carbidopa's efficacy is rooted in its selective inhibition of peripheral DDC, as it does not readily cross the blood-brain barrier. nih.govdrugbank.com This ensures that the conversion of levodopa to dopamine is not hindered within the central nervous system, where it is needed. DDC is expressed in various peripheral tissues, including the liver, kidney, pancreas, and T lymphocytes. nih.gov
Preclinical research has confirmed Carbidopa's activity in these tissues. After administration, Carbidopa is found distributed in the kidneys, lungs, small intestine, and liver. drugbank.com Studies in rhesus monkeys and rats have been instrumental in mapping the metabolism and distribution of Carbidopa, confirming its presence in key peripheral organs where DDC is active. drugbank.com The development of reversible DDC inhibitors, unlike the irreversible binding of Carbidopa, is an area of research aimed at improving selectivity and reducing potential side effects associated with its hydrazine (B178648) group. openbiochemistryjournal.com
Exploration of Emerging Non-DDC Mediated Pharmacological Actions of Carbidopa in Preclinical Models
Recent preclinical research has unveiled that Carbidopa possesses pharmacological activities independent of its well-established role as a DDC inhibitor. These emerging actions point to its potential in therapeutic areas beyond Parkinson's disease, including oncology and autoimmune disorders.
Aryl Hydrocarbon Receptor (AhR) Modulation: In Vitro and In Vivo Mechanistic Investigations
A significant finding is the identification of Carbidopa as an agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. researchgate.netnih.gov This was an unexpected discovery, as initial hypotheses suggested Carbidopa might inhibit indoleamine-2,3-dioxygenase-1 (IDO1) due to structural similarities with other inhibitors. nih.gov
In Vitro Findings: In pancreatic and liver cancer cell lines, Carbidopa was found to potentiate AhR signaling, leading to increased expression of AhR target genes like CYP1A1, CYP1A2, and CYP1B1. researchgate.netnih.gov It also promoted the nuclear localization of AhR. researchgate.netnih.gov The effects of Carbidopa on AhR signaling could be blocked by AhR antagonists. researchgate.netnih.gov
In Vivo Findings: In mouse xenograft models of pancreatic and breast cancer, Carbidopa treatment suppressed tumor growth. researchgate.net This anti-tumor effect was associated with AhR activation. researchgate.net Specifically, in estrogen receptor-positive breast cancer models, Carbidopa promoted AhR-dependent degradation of the estrogen receptor. researchgate.net Similarly, in prostate cancer models, Carbidopa was shown to induce AhR-mediated proteasomal degradation of the androgen receptor. researchgate.net
Immunomodulatory Properties: Inhibition of T-cell Activation and Autoimmunity in Animal Models (e.g., EAE, Arthritis)
Carbidopa has demonstrated significant immunomodulatory effects in various preclinical models. nih.gov These properties appear to be independent of its DDC inhibition, as the addition of dopamine or serotonin (B10506) did not reverse its inhibitory effects on T-cells. nih.gov
T-cell Activation: In vitro, Carbidopa strongly inhibits the proliferation of CD4+ T-cells in a dose-dependent manner and reduces the production of pro-inflammatory cytokines such as IFN-γ and IL-17. nih.gov It appears to inhibit early events in T-cell activation, as evidenced by reduced expression of CD25 and CD69. researchgate.net
Autoimmune Models: In animal models of autoimmune diseases, Carbidopa has shown therapeutic potential.
Experimental Autoimmune Encephalomyelitis (EAE): In a mouse model of multiple sclerosis (EAE), Carbidopa treatment mitigated the severity of the disease. nih.govnih.gov This was associated with a significant reduction in the number of pathogenic CD4+ T-cells producing IL-17 and IFN-γ infiltrating the central nervous system. nih.gov
Collagen-Induced Arthritis: Carbidopa also alleviated symptoms in animal models of rheumatoid arthritis. nih.govnih.gov
Table 2: Immunomodulatory Effects of Carbidopa in Preclinical Models
| Model/System | Key Findings | Citation |
|---|---|---|
| In Vitro CD4+ T-cells | Inhibited anti-CD3 induced proliferation by ~75%; reduced IFN-γ and IL-17a production. | nih.govresearchgate.net |
| EAE Mouse Model | Mitigated disease severity; reduced CNS infiltration of IL-17 and IFN-γ producing CD4+ T-cells. | nih.gov |
Antiproliferative and Antitumor Mechanisms in Preclinical Cancer Models (in vitro and in vivo Studies)
Building on its role as an AhR agonist, Carbidopa has been investigated for its anticancer effects in a range of preclinical models. researchgate.net The primary mechanism appears to be the induction of apoptosis and inhibition of cell proliferation. researchgate.net
In Vitro Studies: Carbidopa has been shown to inhibit the proliferation and migration of various cancer cell lines, including pancreatic, prostate, and breast cancer. researchgate.net The effect is often selective; for instance, it is more effective in estrogen receptor-positive breast cancer cells and androgen receptor-positive prostate cancer cells. researchgate.net
In Vivo Studies: In mouse xenograft models, Carbidopa has demonstrated the ability to suppress the growth of pancreatic, prostate, and breast cancer tumors. researchgate.net These in vivo effects are linked to increased apoptosis and decreased cell proliferation within the tumors. researchgate.net The antitumor action in prostate and breast cancer models is associated with the AhR-mediated degradation of androgen and estrogen receptors, respectively. researchgate.netresearchgate.net
Table 3: Antiproliferative and Antitumor Effects of Carbidopa
| Cancer Model | Key Mechanistic Findings | Citation |
|---|---|---|
| Pancreatic Cancer (in vitro & in vivo) | Inhibited cell proliferation; identified as an AhR agonist. | researchgate.netnih.gov |
| Prostate Cancer (in vitro & in vivo) | Suppressed tumor growth by promoting AhR-mediated proteasomal degradation of the androgen receptor. | researchgate.netresearchgate.net |
Advanced Research Methodologies and Future Perspectives for S Carbidopa D3 in Pharmaceutical Research
Integration of (S)-(-)-Carbidopa-d3 with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
The integration of stable isotope labeling with omics technologies has revolutionized our ability to study the intricate molecular networks within biological systems. nih.govtandfonline.com this compound, as a stable isotope-labeled compound, is ideally suited for these applications, particularly in metabolomics and proteomics, by serving as a tracer to delineate metabolic pathways and quantify molecular changes with high precision. biosyn.comcreative-proteomics.com
In metabolomics, this compound can be used in stable isotope-resolved metabolomics (SIRM) to trace the metabolic fate of Carbidopa (B1219). creative-proteomics.com By introducing the deuterated compound into a biological system, researchers can track its transformation and incorporation into various metabolic networks. This approach allows for the unambiguous identification and quantification of its metabolites, providing a dynamic view of its metabolic pathways. nih.govcreative-proteomics.com The mass shift introduced by the deuterium (B1214612) atoms allows for clear differentiation from the endogenous, unlabeled counterparts in mass spectrometry (MS) analysis, thereby improving the accuracy of metabolite identification and flux analysis. nih.gov
In the realm of proteomics, while not directly incorporated into proteins, this compound can be instrumental in quantitative proteomics studies. It can be used as an internal standard in methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) to ensure accurate quantification of protein expression changes in response to Carbidopa treatment. The use of a stable isotope-labeled internal standard is crucial for minimizing experimental variability and enhancing the reliability of quantitative data. biosyn.com
The table below illustrates the potential applications of this compound in various omics technologies.
| Omics Technology | Application of this compound | Potential Insights |
| Metabolomics | Tracer in Stable Isotope-Resolved Metabolomics (SIRM) | Delineation of Carbidopa metabolic pathways, identification of novel metabolites, and quantification of metabolic flux. |
| Proteomics | Internal Standard for Quantitative Proteomics | Accurate measurement of changes in protein expression in response to Carbidopa, identification of protein targets and off-targets. |
| Transcriptomics | Not directly applicable as a label | Indirectly, by correlating metabolic and proteomic changes with gene expression data to build a comprehensive systems-level understanding. |
Development of Novel In Vitro and In Vivo Research Models for Investigating Drug-Drug and Drug-Metabolite Interactions
Understanding drug-drug and drug-metabolite interactions is critical for predicting potential adverse effects and optimizing therapeutic regimens. Deuterated compounds like this compound offer significant advantages in developing and validating novel research models for these investigations. researchgate.netresearchgate.net The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to altered rates of metabolism, providing a tool to probe enzymatic processes. nih.gov
In in vitro models, such as human liver microsomes or primary hepatocytes, this compound can be used to study the specific enzymes responsible for its metabolism. By comparing the metabolism of deuterated and non-deuterated Carbidopa, researchers can identify the rate-limiting steps and the cytochrome P450 (CYP) isoforms involved. This information is invaluable for predicting potential drug-drug interactions with co-administered drugs that are substrates, inhibitors, or inducers of the same CYP enzymes.
In in vivo animal models, co-administration of this compound with other drugs allows for precise tracking of its pharmacokinetic profile in the presence of a potential interactor. The deuterium label enables its distinction from endogenous compounds and other administered drugs, facilitating accurate quantification in biological matrices like plasma, urine, and tissues. This allows for a detailed assessment of how a co-administered drug affects the absorption, distribution, metabolism, and excretion (ADME) of Carbidopa.
The following table summarizes how this compound can be utilized in different research models to study interactions.
| Research Model | Application of this compound | Key Parameters Investigated |
| Human Liver Microsomes | Substrate for metabolic pathway identification | Enzyme kinetics, identification of metabolizing enzymes (e.g., CYPs), potential for competitive inhibition. |
| Primary Hepatocytes | Tool for studying cellular uptake and metabolism | Transporter involvement, intracellular metabolite profiling, induction or inhibition of metabolic enzymes. |
| Animal Models (e.g., rodents, non-human primates) | Tracer for pharmacokinetic/pharmacodynamic (PK/PD) studies | Bioavailability, plasma half-life, volume of distribution, clearance, and metabolite profiling in the presence of interacting drugs. |
Expanding the Scope of Isotopic Tracing in Complex Biological Systems for Drug Metabolism and Disposition (DMD) Research
Isotopic tracing is a cornerstone of Drug Metabolism and Disposition (DMD) research, and the use of stable isotopes like deuterium has significantly advanced the field. nih.gov this compound serves as an ideal tracer to investigate the complex journey of Carbidopa within a biological system, from absorption to excretion. technologynetworks.com
One of the primary applications is in "pulse-chase" experiments, where a single dose of this compound is administered, and its appearance and disappearance in various biological compartments are monitored over time. This allows for the determination of key pharmacokinetic parameters and provides a detailed picture of its disposition. researchgate.net
Furthermore, the use of this compound in conjunction with advanced analytical techniques like high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy enables the structural elucidation of previously unknown metabolites. nih.govresearchgate.net The known mass shift of the deuterium label aids in the identification of drug-related material in complex biological matrices.
The ability to synthesize this compound with deuterium atoms at specific positions can also provide mechanistic insights into its metabolic transformations. By observing which positions are retained or lost in the resulting metabolites, researchers can deduce the enzymatic reactions involved, such as oxidation, hydroxylation, or demethylation. nih.gov
Potential Utility in Translational Research for Biomarker Discovery and Validation
Translational research aims to bridge the gap between basic scientific discoveries and clinical applications. This compound has significant potential to contribute to this field, particularly in the discovery and validation of biomarkers. Biomarkers are measurable indicators of a biological state or condition and are crucial for diagnosing diseases, monitoring treatment responses, and predicting outcomes.
In the context of diseases where Carbidopa is used, this compound can be employed to identify biomarkers of drug efficacy or toxicity. By tracing the metabolic fate of the drug, researchers may discover specific metabolites whose levels correlate with clinical outcomes. These metabolites could then be developed as biomarkers to personalize therapy.
Moreover, this compound is an excellent internal standard for the quantitative analysis of unlabeled Carbidopa and its metabolites in clinical samples. kcasbio.comaptochem.comclearsynth.com The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis, as it corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. kcasbio.comscispace.com This is essential for the validation of biomarkers, where reliable quantification is paramount.
The table below outlines the potential roles of this compound in the biomarker pipeline.
| Stage of Biomarker Development | Role of this compound | Expected Outcome |
| Discovery | Tracer to identify drug-related metabolites in patient samples | Identification of potential biomarker candidates that correlate with clinical endpoints. |
| Analytical Validation | Internal Standard for quantitative assays | Development of robust and accurate analytical methods for measuring the biomarker in clinical matrices. |
| Clinical Validation | Tool for quantifying biomarker levels in clinical trial cohorts | Confirmation of the biomarker's clinical utility for diagnosis, prognosis, or prediction of treatment response. |
Q & A
Basic Research Questions
Q. What are the critical steps to ensure isotopic purity during the synthesis of (S)-(-)-Carbidopa-d3?
- Methodological Answer : Synthesis should involve deuterium incorporation at specific positions (e.g., aromatic or aliphatic) using deuterated precursors (e.g., D₂O or deuterated reagents). Post-synthesis, purification via preparative HPLC or column chromatography is essential. Isotopic purity must be validated using high-resolution mass spectrometry (HRMS) and deuterium NMR spectroscopy. Deviations from standard protocols (e.g., reaction temperature or solvent choice) should be justified to avoid isotopic scrambling .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Combine multiple spectroscopic techniques:
- NMR : Confirm stereochemistry and deuterium placement via ¹H, ¹³C, and ²H NMR.
- MS : Use HRMS to verify molecular weight and isotopic enrichment.
- X-ray crystallography (if feasible): Resolve crystal structure to confirm stereochemical configuration.
- Data must be cross-referenced with non-deuterated Carbidopa to identify isotopic shifts .
Q. What experimental conditions affect the stability of this compound in biological matrices?
- Methodological Answer : Conduct stability studies under varying pH, temperature, and light exposure. For example:
- pH stability : Test in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- Thermal stability : Incubate at 25°C, 37°C, and 50°C for 24–72 hours.
- Quantify degradation products using LC-MS/MS and compare degradation kinetics with non-deuterated analogs. Document deviations from ICH guidelines for pharmaceutical stability testing .
Advanced Research Questions
Q. How can isotope effects influence the pharmacokinetic profile of this compound compared to its non-deuterated form?
- Methodological Answer : Design a comparative pharmacokinetic (PK) study in animal models (e.g., rodents):
- Administer equimolar doses of deuterated and non-deuterated compounds.
- Collect plasma samples at timed intervals and analyze using validated LC-MS/MS.
- Calculate parameters like AUC, Cmax, and half-life.
- Use computational modeling (e.g., molecular dynamics simulations) to predict deuterium’s impact on metabolic enzymes (e.g., CYP450). Statistical significance of differences must be assessed via ANOVA .
Q. What strategies resolve contradictions in reported metabolic stability data for this compound across studies?
- Methodological Answer : Perform a meta-analysis:
- Data harmonization : Normalize variables (e.g., enzyme sources, incubation times).
- Cross-validation : Replicate conflicting experiments under standardized conditions.
- Statistical reconciliation : Apply multivariate regression to identify confounding factors (e.g., deuterium position, assay sensitivity).
- Transparent reporting of raw data and analytical workflows is critical to address reproducibility concerns .
Q. How can researchers optimize chiral separation methods for this compound in complex biological samples?
- Methodological Answer :
- Column selection : Use chiral stationary phases (e.g., amylose- or cellulose-based).
- Mobile phase optimization : Test polar organic modifiers (e.g., methanol/acetonitrile) with additives like trifluoroacetic acid.
- Detection : Couple with circular dichroism (CD) detectors for enantiomeric excess validation.
- Validate method robustness via inter-laboratory studies and adherence to FDA bioanalytical guidelines .
Data Reporting and Ethical Considerations
Q. What are the best practices for sharing experimental data on this compound while ensuring patient/participant privacy in clinical studies?
- Methodological Answer :
- De-identification : Remove all personal identifiers from datasets.
- Controlled access : Use repositories with restricted access (e.g., EMBL-EBI) and data-use agreements.
- Consent forms : Include clauses for open-data sharing in ethics-approved participant consent documents.
- Reference FAIR (Findable, Accessible, Interoperable, Reusable) principles and GDPR/IRB requirements .
Tables for Methodological Reference
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
